molecular formula C9H8N4 B132134 4-(Pyridin-2-yl)pyrimidin-2-amine CAS No. 66521-65-1

4-(Pyridin-2-yl)pyrimidin-2-amine

Cat. No.: B132134
CAS No.: 66521-65-1
M. Wt: 172.19 g/mol
InChI Key: RHXVSZXHWDQESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-2-yl)pyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine ringsIt is known for its role in the development of drugs with antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)pyrimidin-2-amine typically involves the construction of the pyrimidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-aminopyridine with a suitable pyrimidine precursor under specific conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

4-(Pyridin-2-yl)pyrimidin-2-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-2-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, it exhibits higher potency and selectivity towards certain biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-pyridin-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-9-12-6-4-8(13-9)7-3-1-2-5-11-7/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXVSZXHWDQESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377514
Record name 4-(pyridin-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66521-65-1
Record name 4-(pyridin-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-2-yl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-2-yl)pyrimidin-2-amine
Reactant of Route 3
4-(Pyridin-2-yl)pyrimidin-2-amine
Reactant of Route 4
4-(Pyridin-2-yl)pyrimidin-2-amine
Reactant of Route 5
4-(Pyridin-2-yl)pyrimidin-2-amine
Reactant of Route 6
4-(Pyridin-2-yl)pyrimidin-2-amine
Customer
Q & A

Q1: What is the structural significance of 4-(pyridin-2-yl)pyrimidin-2-amine and how does it contribute to its potential as a drug template?

A1: this compound is characterized by a planar structure with a pyridine ring and a pyrimidine ring linked together. [] This arrangement, along with the presence of an amino group, allows for diverse interactions with biological targets. X-ray diffraction studies have revealed the formation of Nsp2-H...N hydrogen bonds between molecules, leading to a dimeric structure in the solid state. [] This ability to form hydrogen bonds is crucial for interacting with specific amino acid residues within the active sites of enzymes, making it a promising template for drug design.

Q2: How does this compound interact with potential targets at the molecular level, particularly in the context of chronic myeloid leukemia (CML)?

A2: Molecular docking studies, using the kinase enzyme (PDB ID 2hyy) as a target relevant to CML, show that this compound exhibits an energy affinity of ΔG = -10.3 kcal/mol. [, ] While this binding affinity is slightly lower than the control molecule Imatinib (ΔG = -12.8 kcal/mol), the compound demonstrates key interactions. Notably, the amino group of the pyrimidine moiety anchors to Asp427 and His407 residues through hydrogen bonding. [] These residues are crucial for kinase activity, suggesting a potential mechanism for inhibiting this enzyme, which plays a significant role in CML.

Q3: What spectroscopic data supports the structural characterization of this compound?

A3: The compound has been characterized using FT-IR and UV-Vis spectroscopy. [] FT-IR analysis, supported by computational studies, confirmed the presence of Nsp2-H...N hydrogen bonds in the solid state. This is evident from the shift of N-H stretching vibration peaks to lower wavenumbers compared to the gas phase. [] UV-Vis spectroscopic analysis indicates a donor-acceptor system within the molecule, where the amino group acts as an electron donor and the pyridine and pyrimidine rings serve as electron acceptors. []

Q4: How does the electrostatic potential of this compound relate to its potential for drug design?

A4: Quantitative electrostatic potential analysis, conducted using the Multiwfn program, highlights regions of positive and negative electrostatic potential within the molecule. [, ] The most positive region (34.8 kcal/mol) is found near the N-H group, while the most negative regions (-35.4 and -34.0 kcal/mol) are located near the nitro group of the derivative N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine. [] Understanding these electrostatic potential distributions can guide the design of derivatives with enhanced binding affinity and specificity towards target proteins, further solidifying its potential as a lead compound in drug discovery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.